Dimethylaminoethanol

描述

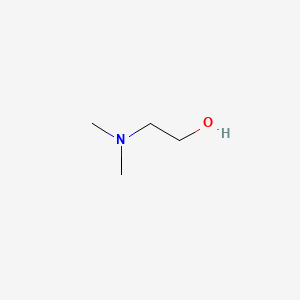

N,N-dimethylethanolamine is a tertiary amine that is ethanolamine having two N-methyl substituents. It has a role as a curing agent and a radical scavenger. It is a tertiary amine and a member of ethanolamines.

Deanol is commonly referred to as 2-(dimethylamino)ethanol, dimethylaminoethanol (DMAE) or dimethylethanolamine (DMEA). It holds tertiary amine and primary alcohol groups as functional groups. Deanol has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer's disease, autism, and tardive dyskinesia. It has been also used as an ingredient in skin care, and in cognitive function- and mood-enhancing products.

Deanol is a natural product found in Caenorhabditis elegans with data available.

Dimethylethanolamine is used as a food additive [EAFUS] ("EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]"). Dimethylethanolamine belongs to the family of Alkylamines. These are organic compounds containing an alkylamine group.

An antidepressive agent that has also been used in the treatment of movement disorders. The mechanism of action is not well understood.

属性

IUPAC Name |

2-(dimethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-5(2)3-4-6/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEJHVSXFDXPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO, Array | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020505 | |

| Record name | Dimethylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-dimethylaminoethanol appears as a clear colorless liquid with a fishlike odor. Flash point 105 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, A clear colorless liquid with a fishlike odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

275 °F at 758 mmHg (NTP, 1992), 134.1 °C, 134.00 °C. @ 760.00 mm Hg, 135 °C | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

105 °F (NTP, 1992), 105 °F, 105 °F open cup, 38 °C c.c. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Miscible with water, Miscible with alcohol, ether, Miscible with acetone, benzene, 1000 mg/mL, Solubility in water: miscible | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.887 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8866 g/cu cm at 20 °C, Bulk density wt/gal at 20 °C: 7.4 lb/gal, Relative density (water = 1): 0.89 | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air = 1), Relative vapor density (air = 1): 3.03 | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7.8 mmHg at 72 °F ; 18.8 mmHg at 103.1 °F; 77.5 mmHg at 155.3 °F (NTP, 1992), 3.18 [mmHg], 3.18 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 612 | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Very faint yellow liquid | |

CAS No. |

108-01-0 | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Dimethylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deanol [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dimethylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N6K9DRA24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-74 °F (NTP, 1992), -65 °C, -59 °C | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-DIMETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dimethylaminoethanol (DMAE) as a Precursor to Acetylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylaminoethanol (DMAE), a naturally occurring compound, has long been investigated for its potential role as a precursor to the neurotransmitter acetylcholine (B1216132) (ACh). The hypothesis that DMAE can elevate brain ACh levels has positioned it as a molecule of interest for cognitive enhancement and the development of therapeutics for cholinergic-deficient conditions. However, the scientific literature presents a complex and often contradictory picture of its mechanism of action. This technical guide provides an in-depth review of the existing evidence, detailing the experimental findings, proposed biochemical pathways, and the prevailing controversies surrounding DMAE's relationship with acetylcholine. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate critical evaluation and future research.

The Precursor Controversy: Direct vs. Indirect Mechanisms

The central debate surrounding DMAE revolves around whether it serves as a direct precursor to acetylcholine. The direct precursor theory postulates that DMAE crosses the blood-brain barrier, is methylated to form choline (B1196258), and is subsequently acetylated to synthesize acetylcholine.[1] However, a significant body of research challenges this hypothesis, suggesting that DMAE's effects on the cholinergic system may be indirect.

An alternative and more widely supported theory proposes that DMAE increases acetylcholine levels by inhibiting choline metabolism in peripheral tissues.[2] Specifically, studies suggest that DMAE may inhibit the enzymes choline kinase and choline oxidase.[3] This inhibition would lead to an accumulation of free choline in the bloodstream, thereby increasing its availability for transport into the brain and subsequent conversion to acetylcholine.[1] In vitro studies have shown that DMAE can act as a weak competitive inhibitor of high-affinity choline transport.[4]

Recent comprehensive studies in rodents did not find evidence to support the claims that DMAE alters choline uptake and distribution or is converted to choline in vivo, adding further complexity to the understanding of its mechanism.[5]

Quantitative Analysis of DMAE's Effect on Acetylcholine and Choline Levels

The in vivo effects of DMAE on brain acetylcholine and choline concentrations have yielded conflicting results across different studies. The following tables summarize the quantitative findings from key preclinical trials.

Table 1: Positive Findings on Acetylcholine and Choline Levels with DMAE Pyroglutamate (B8496135) Administration in Rats

| Dosage of DMAE p-Glu (oral) | Change in Acetylcholine in Medial Prefrontal Cortex (4-hour average) | Change in Choline in Medial Prefrontal Cortex (4-hour average) |

| 10 mg/kg | -20% | Increased (dose-dependent) |

| 40 mg/kg | No significant change | Increased (dose-dependent) |

| 160 mg/kg | No significant change | Increased (dose-dependent) |

| 640 mg/kg | +68% | +412% |

| 1,280 mg/kg | +91% | +459% |

| Data from Malanga et al. (2009)[6] |

Table 2: Negative and Selective Findings on Acetylcholine Levels with Deanol Administration in Rodents

| Species | Dosage of Deanol (i.p.) | Brain Region | Change in Acetylcholine Levels |

| Mouse | 33.3 - 3000 mg/kg | Whole Brain | No significant increase |

| Rat | 550 mg/kg | Whole Brain, Cortex, Striatum, Hippocampus | No significant increase |

| Mouse | 900 mg/kg | Striatum | Selective increase |

| Data from Zahniser et al. (1977)[7] |

Table 3: Findings on Choline and Acetylcholine Levels with Deuterated Deanol ([2H6]deanol) Administration in Rats

| Tissue | Change in Choline Levels | Change in Acetylcholine Levels |

| Plasma | Significantly increased | Not measured |

| Brain | Significantly increased | No significant change |

| Data from Jope and Jenden (1979)[4] |

Experimental Protocols

For the benefit of researchers designing future studies, this section details the methodologies employed in the key investigations cited above.

Intracerebral Microdialysis for Acetylcholine and Choline Measurement (Malanga et al., 2009)

-

Animal Model: Conscious, freely moving rats.

-

Surgical Procedure: Implantation of microdialysis probes into the medial prefrontal cortex.

-

Microdialysis Protocol:

-

Collection of three 20-minute dialysate samples to establish baseline levels of acetylcholine and choline.

-

Oral gavage administration of DMAE pyroglutamate (10–1,280 mg/kg) or vehicle.

-

Continuous collection of 20-minute dialysate samples for 4 hours post-administration.

-

-

Analytical Method: Quantification of acetylcholine and choline in dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.[8]

-

Histological Verification: Post-experiment, brains were fixed, sectioned, and examined to confirm the correct placement of the microdialysis probes.[8]

Gas Chromatography-Mass Spectrometry for Deanol, Acetylcholine, and Choline Measurement (Zahniser et al., 1977 & Jope and Jenden, 1979)

-

Animal Models: Mice and rats.

-

Drug Administration: Intraperitoneal (i.p.) or oral (p.o.) administration of deanol or its deuterated form, [2H6]deanol.

-

Sample Preparation:

-

Tissue homogenization.

-

Extraction of deanol, choline, and acetylcholine.

-

Derivatization to form volatile compounds suitable for GC analysis.

-

-

Analytical Method: Combined gas chromatography-mass spectrometry (GC-MS) was used for the specific and sensitive quantification of the target analytes.[4][7] This technique allows for the separation of the compounds by gas chromatography followed by their identification and quantification based on their mass-to-charge ratio by mass spectrometry.

-

In Vitro Analysis (Jope and Jenden, 1979):

-

Use of rat brain synaptosomes to study the uptake and metabolism of [2H6]deanol.

-

Assessment of [2H6]deanol's effect on the high-affinity transport of [2H4]choline and the synthesis of [2H4]acetylcholine.[4]

-

Assessment of Choline Metabolism Inhibition (Haubrich et al., 1981)

-

Animal Model: Mice.

-

Methodology:

-

Administration of deanol.

-

Intravenous administration of radiolabeled choline ([3H-methyl]choline).

-

Measurement of choline concentration and turnover rate in the blood.

-

Assessment of choline levels and the rates of oxidation and phosphorylation of [3H-methyl]choline in the kidneys and liver.[1]

-

-

Key Findings: Deanol administration led to an increase in blood choline concentration and turnover. It also increased choline levels in the kidneys and inhibited the oxidation and phosphorylation of radiolabeled choline in both the kidneys and liver (phosphorylation only in the liver).[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and a general experimental workflow for investigating DMAE.

Caption: Proposed metabolic pathways of DMAE to Acetylcholine.

Caption: General experimental workflow for assessing DMAE's effects.

Conclusion and Future Directions

The role of this compound as a direct precursor to acetylcholine remains a subject of considerable scientific debate. While some studies, particularly with DMAE pyroglutamate, have shown increases in brain acetylcholine levels, other research has failed to replicate these findings with deanol itself. The more plausible, though not definitively proven, mechanism appears to be an indirect action involving the inhibition of peripheral choline metabolism, which in turn increases the systemic availability of choline for brain uptake and acetylcholine synthesis.

For researchers and drug development professionals, it is crucial to approach the study of DMAE with an understanding of these conflicting findings. Future research should focus on:

-

Clarifying the Mechanism: Utilizing modern analytical techniques to definitively trace the metabolic fate of labeled DMAE in vivo and to characterize its inhibitory kinetics on choline kinase and choline oxidase.

-

Standardizing Methodologies: Employing consistent and well-described experimental protocols to ensure the reproducibility of findings.

-

Clinical Relevance: Conducting well-controlled clinical trials to assess the cognitive effects of DMAE in humans, coupled with biomarker studies to measure changes in cholinergic markers.

A thorough understanding of DMAE's complex pharmacology is essential for unlocking its potential therapeutic applications and for the rational design of novel cholinergic-enhancing agents.

References

- 1. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of this compound Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Intracerebral microdialysis: electrophysiological evidence of a critical pitfall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perturbations in choline metabolism cause neural tube defects in mouse embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative disposition of this compound and choline in rats and mice following oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound pyroglutamate (DMAE p-Glu) against memory deficits induced by scopolamine: evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]

The Neuroprotective Potential of Dimethylaminoethanol (DMAE) In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoethanol (DMAE), a naturally occurring compound found in high concentrations in certain fish, is a precursor to choline (B1196258) and has been investigated for its potential cognitive-enhancing and neuroprotective properties. Its structural similarity to choline allows it to cross the blood-brain barrier, where it is thought to influence acetylcholine (B1216132) synthesis and possess antioxidant capabilities. This technical guide provides an in-depth overview of the current in vitro evidence for the neuroprotective effects of DMAE, focusing on its antioxidant activities. Furthermore, this document outlines detailed experimental protocols for investigating its putative anti-apoptotic effects and its potential modulation of key neuroprotective signaling pathways, providing a roadmap for future research in this area.

Antioxidant and Free Radical Scavenging Effects

One of the most well-documented neuroprotective mechanisms of DMAE is its ability to act as a direct antioxidant and free radical scavenger. In vitro studies have demonstrated its capacity to neutralize various reactive oxygen species (ROS), which are key contributors to neuronal damage in a range of neurodegenerative conditions.

Quantitative Data on Free Radical Scavenging

The free radical scavenging ability of DMAE has been quantified using Electron Paramagnetic Resonance (EPR) spectroscopy. The following table summarizes the inhibitory effects of DMAE on different types of free radicals, as reported by Malanga et al. (2012).[1][2]

| Radical Species | In Vitro System | DMAE Concentration | % Inhibition (Mean ± SEM) |

| Hydroxyl Radical (•OH) | Fenton Reaction (FeSO₄ + H₂O₂) | 1 M | 87 ± 5 |

| Ascorbyl Radical (A•) | Ascorbic Acid + Fe-EDTA | 1 M | 50 ± 4 |

| Lipid Radicals | Rat Liver Microsomes + NADPH | 1 M | 45 ± 3 |

Experimental Protocol: Electron Paramagnetic Resonance (EPR) Spectroscopy for Free Radical Scavenging

This protocol is adapted from the methodology described by Malanga et al. (2012) for assessing the free radical scavenging capacity of DMAE.[1][2]

Objective: To quantify the scavenging of hydroxyl, ascorbyl, and lipid radicals by DMAE using EPR.

Materials:

-

This compound (DMAE)

-

Spin trapping agents: 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) for hydroxyl radicals, and α-phenyl-tert-N-butyl-nitrone (PBN) for lipid radicals.

-

Radical generating systems:

-

Hydroxyl Radicals: Fenton reaction components (e.g., FeSO₄ and H₂O₂)

-

Ascorbyl Radicals: Ascorbic acid and Fe-EDTA

-

Lipid Radicals: Rat liver microsomes and NADPH

-

-

EPR Spectrometer (e.g., Bruker ECS 106)

-

Phosphate (B84403) buffer (pH 7.4)

Procedure:

-

Hydroxyl Radical Scavenging:

-

Prepare a reaction mixture containing phosphate buffer, the spin trap DMPO, and the components of the Fenton reaction.

-

Add varying concentrations of DMAE to the experimental samples.

-

Transfer the mixture to a quartz flat cell for EPR analysis.

-

Record the EPR spectra of the DMPO-OH adduct. The signal intensity is proportional to the concentration of hydroxyl radicals.

-

Quantify the percentage of inhibition by comparing the signal intensity in the presence and absence of DMAE.

-

-

Ascorbyl Radical Scavenging:

-

Prepare a reaction mixture containing phosphate buffer, ascorbic acid, and Fe-EDTA.

-

Add different concentrations of DMAE.

-

Record the EPR spectra of the ascorbyl radical.

-

Calculate the percentage of inhibition based on the reduction in signal intensity.

-

-

Lipid Radical Scavenging:

-

Prepare a suspension of rat liver microsomes in phosphate buffer.

-

Add the spin trap PBN and NADPH to initiate lipid peroxidation.

-

Incubate with and without DMAE.

-

Record the EPR spectra of the PBN-lipid radical adduct.

-

Determine the percentage of inhibition by comparing signal intensities.

-

Signaling Pathway Visualization

Caption: Direct free radical scavenging by DMAE.

Putative Anti-Apoptotic Effects and Investigational Protocols

While direct in vitro evidence for the anti-apoptotic effects of DMAE in neuronal cells is currently limited in the scientific literature, its established antioxidant properties suggest a potential role in mitigating apoptosis, as oxidative stress is a major trigger of programmed cell death in neurons. Further research is warranted to explore this promising avenue.

Proposed Experimental Workflow for Assessing Anti-Apoptotic Effects

The following diagram outlines a logical workflow for investigating the potential anti-apoptotic properties of DMAE in a neuronal cell model.

Caption: Experimental workflow for apoptosis assessment.

Detailed Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify early and late apoptotic cells in a neuronal cell line (e.g., SH-SY5Y) treated with a neurotoxin and DMAE.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12) and supplements

-

Neurotoxin (e.g., oligomerized Amyloid-Beta 1-42)

-

DMAE

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed SH-SY5Y cells in 6-well plates and allow them to adhere and grow to approximately 70-80% confluency.

-

Pre-treat the cells with various concentrations of DMAE for a specified period (e.g., 2 hours).

-

Induce apoptosis by adding the neurotoxin (e.g., Amyloid-Beta 1-42) to the wells (excluding the negative control).

-

Incubate for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Detailed Protocol: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in neuronal cells treated with a neurotoxin and DMAE.

Materials:

-

Neuronal cells (e.g., PC12)

-

Neurotoxin (e.g., Staurosporine)

-

DMAE

-

Caspase-3 Activity Assay Kit (fluorometric, with Ac-DEVD-AFC substrate)

-

Cell lysis buffer

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 400/505 nm)

Procedure:

-

Plate cells in a 96-well plate and treat with DMAE and a neurotoxin as described in the Annexin V protocol.

-

After incubation, lyse the cells according to the kit manufacturer's instructions.

-

Add the caspase-3 substrate (Ac-DEVD-AFC) to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a fluorometric plate reader.

-

The fluorescence intensity is directly proportional to the caspase-3 activity. Compare the activity in DMAE-treated cells to the neurotoxin-only control.

Potential Modulation of Neuroprotective Signaling Pathways and Suggested Experimental Approaches

The activation of endogenous antioxidant and pro-survival signaling pathways is a key mechanism of neuroprotection. While direct evidence of DMAE's influence on these pathways is not yet established, its antioxidant properties suggest a potential interaction with pathways like Nrf2 and ERK.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Its activation leads to the transcription of numerous antioxidant and cytoprotective genes.

Caption: Hypothetical Nrf2 activation by DMAE.

Experimental Protocol: Investigating Nrf2 Activation

-

Cell Culture and Treatment: Treat a neuronal cell line (e.g., SH-SY5Y) with a pro-oxidant (e.g., H₂O₂) with and without DMAE pre-treatment.

-

Western Blot for Nrf2 Translocation:

-

Fractionate the cells into nuclear and cytosolic extracts.

-

Perform Western blotting on both fractions using an anti-Nrf2 antibody.

-

An increase in Nrf2 in the nuclear fraction indicates activation.

-

-

qPCR for Nrf2 Target Genes:

-

Extract total RNA from the treated cells.

-

Perform reverse transcription to generate cDNA.

-

Use quantitative PCR (qPCR) to measure the mRNA levels of Nrf2 target genes such as HMOX1 (Heme Oxygenase-1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1). An upregulation of these genes suggests Nrf2 pathway activation.

-

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is crucial for cell survival, proliferation, and plasticity. Its activation can protect neurons from apoptotic insults.

Caption: Potential modulation of the ERK survival pathway by DMAE.

Experimental Protocol: Assessing ERK Activation

-

Cell Culture and Treatment: Treat neuronal cells with DMAE for various time points (e.g., 5, 15, 30, 60 minutes).

-

Western Blot for Phosphorylated ERK (p-ERK):

-

Lyse the cells and collect total protein.

-

Perform Western blotting using antibodies that specifically detect phosphorylated ERK (p-ERK1/2) and total ERK.

-

An increase in the ratio of p-ERK to total ERK indicates activation of the pathway.

-

Conclusion and Future Directions

The in vitro evidence strongly supports the role of this compound as a direct antioxidant and free radical scavenger, which is a fundamental mechanism of neuroprotection. While its effects on apoptosis and key pro-survival signaling pathways like Nrf2 and ERK are yet to be definitively established in neuronal models, the experimental frameworks provided in this guide offer clear pathways for future investigation. For researchers and drug development professionals, DMAE remains a compound of interest. A deeper understanding of its molecular mechanisms, achievable through the rigorous application of the in vitro protocols outlined herein, will be crucial in fully evaluating its therapeutic potential for neurodegenerative diseases.

References

Dimethylaminoethanol (DMAE): An In-depth Technical Guide on its Role as a Free Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoethanol (DMAE), an analogue of the B vitamin choline, is a naturally occurring compound found in high concentrations in fatty fish like sardines and anchovies. It is also produced in small amounts in the human brain.[1][2] While DMAE is known as a precursor to the neurotransmitter acetylcholine (B1216132) and has been investigated for its cognitive-enhancing properties, there is a growing body of evidence suggesting a role for DMAE as a direct free radical scavenger.[2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of DMAE's antioxidant capabilities, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.

Direct Free Radical Scavenging Activity

In vitro studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy have provided direct evidence of DMAE's ability to scavenge several types of free radicals.[2][5][6] EPR, coupled with spin trapping techniques, allows for the detection and quantification of short-lived radical species.

Hydroxyl Radical (•OH) Scavenging

The hydroxyl radical is one of the most reactive and damaging free radicals in biological systems. Studies have demonstrated that DMAE can effectively quench hydroxyl radicals generated by the ADP-Fe(II)-H₂O₂ system.[5] The presence of DMAE in concentrations comparable to the spin trap 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) leads to a significant decrease in the DMPO-OH spin adduct signal, confirming DMAE's role as a competitive scavenger of •OH.[5]

Lipid Radical Scavenging

Lipid peroxidation, a chain reaction of free radical damage to lipids, is a major contributor to cellular membrane damage. EPR studies have shown that DMAE can reduce the steady-state concentration of lipid radicals generated in rat liver microsomes.[7] This suggests that DMAE may play a role in protecting cell membranes from oxidative damage.

Ascorbyl Radical (A•) Scavenging

DMAE has also been shown to scavenge the ascorbyl radical, the oxidized form of ascorbic acid (Vitamin C). This activity suggests that DMAE may contribute to the recycling of Vitamin C, a key endogenous antioxidant.

Quantitative Data on Free Radical Scavenging

The following tables summarize the quantitative data on the free radical scavenging activity of DMAE from in vitro EPR studies.

| Radical Species | Assay System | DMAE Concentration | % Inhibition of Radical Adduct | Reference |

| Hydroxyl Radical (•OH) | ADP-Fe(II)-H₂O₂ with DMPO | Comparable to DMPO | Significant Decrease | [5] |

| Lipid Radicals | Rat Liver Microsomes with PBN | 2 M | 44% | [7] |

| Ascorbyl Radical (A•) | Ascorbic acid and Fe-EDTA | Not Specified | Significant Decrease | [2] |

| Parameter | Value | Radical Species | Reference |

| RSC (Radical Scavenging Capacity) vs. •OH | 43 AU | Hydroxyl Radical | [6] |

| RSC (Radical Scavenging Capacity) vs. Lipid Radicals | 10 AU | Lipid Radicals | [6] |

Note: The Radical Scavenging Capacity (RSC) is a comparative measure. For context, the RSC of Ginkgo biloba extract (EGb 761) towards hydroxyl radicals is reported to be 260 AU, and towards lipid radicals is 862 AU.[6]

Experimental Protocols

Hydroxyl Radical Scavenging Assay using EPR

This protocol describes the methodology used to assess the hydroxyl radical scavenging activity of DMAE.

-

Radical Generation: Hydroxyl radicals are generated using the ADP-Fe(II)-H₂O₂ system.

-

Spin Trapping: The short-lived hydroxyl radicals are "trapped" using a spin trapping agent, typically 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), to form a more stable DMPO-OH spin adduct.

-

EPR Spectroscopy: The reaction mixture is analyzed using an EPR spectrometer to detect and quantify the DMPO-OH spin adduct signal.

-

Competitive Scavenging: The experiment is repeated in the presence of varying concentrations of DMAE. A reduction in the DMPO-OH signal intensity indicates that DMAE is competitively scavenging the hydroxyl radicals.

-

Controls: Appropriate controls are run to ensure that DMAE does not interfere with the EPR signal or the components of the radical generating system.[5]

Lipid Radical Scavenging Assay using EPR

This protocol outlines the method to evaluate the scavenging of lipid radicals by DMAE.

-

Microsome Preparation: Rat liver microsomes are prepared as a source of biological membranes susceptible to lipid peroxidation.

-

Initiation of Peroxidation: Lipid peroxidation is initiated by adding NADPH and an iron catalyst (e.g., Fe-EDTA).

-

Spin Trapping: The resulting lipid radicals (ROO•, RO•, R•) are trapped with a lipophilic spin trap such as α-phenyl-tert-N-butyl-nitrone (PBN).

-

EPR Spectroscopy: The PBN-lipid radical adducts are detected and quantified by EPR spectroscopy.

-

Inhibition by DMAE: The assay is performed with and without the addition of DMAE to determine its inhibitory effect on the formation of lipid radical adducts.[7]

Potential Mechanisms and Signaling Pathways

While direct scavenging is a key aspect of DMAE's antioxidant activity, other indirect mechanisms may also contribute to its protective effects.

Membrane Stabilization

DMAE is thought to be incorporated into cell membranes, where it may exert a stabilizing effect. This could potentially make the membranes less susceptible to oxidative attack by free radicals.

Modulation of Endogenous Antioxidant Systems

It is plausible that DMAE could influence endogenous antioxidant defense mechanisms. One key pathway in cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide range of antioxidant and cytoprotective genes. While there is currently no direct experimental evidence linking DMAE to the activation of the Nrf2 pathway, this remains an important area for future investigation.

Gaps in Current Research and Future Directions

Despite the evidence for DMAE's direct free radical scavenging activity, there are notable gaps in the current body of research:

-

Standardized Antioxidant Assays: There is a lack of published data on the performance of DMAE in common antioxidant capacity assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Such studies are crucial for comparing DMAE's antioxidant potential with a wider range of known antioxidants.

-

In Vivo Studies: The majority of the data on DMAE's antioxidant effects comes from in vitro experiments. There is a pressing need for in vivo studies in animal models and humans to assess its impact on biomarkers of oxidative stress, such as malondialdehyde (MDA) and glutathione (B108866) (GSH) levels, and to determine its bioavailability and efficacy in a physiological context.

-

Signaling Pathway Elucidation: The potential interaction of DMAE with cellular signaling pathways, particularly the Nrf2 pathway, remains to be experimentally validated. Investigating this link could reveal indirect and potentially more potent antioxidant mechanisms of DMAE.

-

Comparative Analysis: While some comparative data exists, a more thorough comparison of DMAE's antioxidant capacity against well-established antioxidants like Trolox, Vitamin C, and Vitamin E across various assays would provide a clearer perspective on its relative potency.

Conclusion

Current scientific evidence, primarily from in vitro EPR studies, strongly supports the role of this compound as a direct scavenger of hydroxyl, lipid, and ascorbyl free radicals. This activity suggests its potential as a protective agent against oxidative stress-mediated cellular damage. However, to fully realize its therapeutic and drug development potential, further research is imperative to address the existing gaps in our understanding, particularly through in vivo studies and the exploration of its effects on cellular antioxidant signaling pathways. For researchers and professionals in drug development, DMAE presents an intriguing molecule with a plausible, yet not fully elucidated, antioxidant profile that warrants deeper investigation.

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 5. Electron spin resonance spectroscopic demonstration of the hydroxyl free radical scavenger properties of this compound in spin trapping experiments confirming the molecular basis for the biological effects of centrophenoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

Deanol: A Scientific Inquiry into its History, Discovery, and Clinical Trajectory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol, also known as 2-(dimethylamino)ethanol (DMAE), is a compound with a multifaceted history, from its initial investigation as a potential therapeutic agent for a range of neurological and psychiatric conditions to its current status as a widely available dietary supplement. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical clinical evaluation of Deanol. It delves into the proposed mechanisms of action, primarily focusing on its interaction with cholinergic pathways, and critically examines the evidence from key clinical trials in attention-deficit/hyperactivity disorder (ADHD), tardive dyskinesia, and Alzheimer's disease. Detailed experimental methodologies from these seminal studies are presented to allow for a thorough understanding of the research landscape. Quantitative data from these trials are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper comprehension of the scientific journey of Deanol.

Introduction: The Genesis of a Controversial Molecule

Deanol, a tertiary amine and an analogue of choline (B1196258), first garnered significant scientific interest in the mid-20th century. Its structural similarity to choline, a precursor to the neurotransmitter acetylcholine (B1216132), fueled speculation about its potential to modulate cholinergic activity in the brain. This hypothesis positioned Deanol as a candidate for treating various neurological and psychiatric disorders believed to involve cholinergic deficits.

Initially introduced as a prescription medication under the trade name Deaner by Riker Laboratories, Deanol was prescribed for conditions such as "minimal brain dysfunction," a precursor to the modern diagnosis of ADHD.[1] However, its clinical efficacy remained a subject of debate, and with the advent of more targeted and effective pharmaceuticals, its use in mainstream medicine declined. Subsequently, Deanol found a new life in the burgeoning dietary supplement market, where it is often promoted for cognitive enhancement and other health benefits. This guide aims to provide a rigorous scientific examination of the historical and empirical data surrounding Deanol, offering a valuable resource for researchers and professionals in the field of drug development.

History and Discovery

The synthesis of 2-(dimethylamino)ethanol was first achieved in the early 20th century during broader explorations of amino alcohol derivatives.[2] A common and industrially scalable method involves the reaction of dimethylamine (B145610) with ethylene (B1197577) oxide.[2]

In the mid-20th century, the pioneering work of Dr. Carl C. Pfeiffer brought Deanol into the realm of psychopharmacology. Dr. Pfeiffer, a physician and biochemist, investigated the therapeutic potential of various substances, including Deanol, within the framework of what would later be termed orthomolecular psychiatry. His early research suggested that Deanol possessed stimulant-like properties.

Riker Laboratories, a pharmaceutical company founded in 1846, developed and marketed Deanol as the prescription drug Deaner.[3] The company expanded its operations globally, including to Australia in 1958 and was later acquired by 3M Pharmaceuticals in 1970.[3] Deaner was primarily prescribed for children with learning and behavior problems.[4] Despite its initial clinical use, rigorous evidence for its efficacy was limited, leading to a gradual decline in its prescription.

Chemical Synthesis and Properties

Deanol is a colorless, viscous liquid with a characteristic fish-like odor.[5] It is bifunctional, containing both a tertiary amine and a primary alcohol group.[5]

Synthesis:

The most prevalent industrial synthesis of Deanol is through the reaction of dimethylamine with ethylene oxide.[2] This reaction is typically carried out under pressure and at elevated temperatures.

(CH₃)₂NH + C₂H₄O → (CH₃)₂NCH₂CH₂OH

Alternative synthesis methods have also been described, such as the reaction of 2-aminoethanol with formaldehyde (B43269) followed by reduction.[6]

Proposed Mechanism of Action: The Cholinergic Hypothesis and Its Challenges

The primary hypothesis for Deanol's mechanism of action has centered on its role as a precursor to acetylcholine (ACh).[7] The theory posited that Deanol could cross the blood-brain barrier, be methylated to choline, and subsequently converted to ACh, thereby enhancing cholinergic neurotransmission.

Caption: Proposed metabolic pathway of Deanol to Acetylcholine.

However, this hypothesis has been met with considerable scientific debate. Studies in animal models have yielded conflicting results regarding Deanol's ability to increase brain ACh levels.[8] Some research suggests that Deanol is a weak competitive inhibitor of high-affinity choline transport, which could potentially reduce ACh synthesis.[8] Other studies indicate that Deanol administration can increase plasma and brain choline concentrations, but not necessarily ACh levels.[8]

An alternative hypothesis suggests that Deanol's effects may be mediated by its influence on choline metabolism in peripheral tissues.[9] By inhibiting choline metabolism outside the central nervous system, Deanol could increase the availability of choline in the bloodstream for transport into the brain.[9]

Caption: Workflow for investigating Deanol's effect on acetylcholine.

Clinical Investigations: A Review of Key Trials

Deanol has been the subject of numerous clinical trials for various conditions, with the most prominent being in the areas of ADHD, tardive dyskinesia, and Alzheimer's disease. The results of these trials have been largely inconclusive, contributing to its decline as a mainstream pharmaceutical.

Attention-Deficit/Hyperactivity Disorder (Minimal Brain Dysfunction)

One of the earliest and most cited studies was conducted by Lewis and Young in 1975, comparing Deanol to methylphenidate and placebo in children with "minimal brain dysfunction."[1]

Table 1: Summary of a Clinical Trial of Deanol for Minimal Brain Dysfunction

| Parameter | Details |

| Study Design | Double-blind, placebo-controlled |

| Participants | 74 children with learning and behavior problems |

| Interventions | Deanol (500 mg/day), Methylphenidate (40 mg/day), Placebo |

| Duration | 3 months |

| Key Outcomes | Both Deanol and methylphenidate showed significant improvement on several psychometric tests compared to placebo. The pattern of improvement differed slightly between the two active treatments. |

| Adverse Effects | Not detailed in the abstract. |

Experimental Protocol: Lewis and Young (1975)

-

Participant Selection: 74 children referred for learning and behavior problems were screened for neurological or psychiatric illness.

-

Randomization: Participants were randomly assigned to receive Deanol, methylphenidate, or a placebo in a double-blind manner.

-

Dosage: The maintenance dose for Deanol was 500 mg daily, and for methylphenidate, it was 40 mg daily.

-

Assessments: A battery of assessments was administered before and after the 3-month treatment period, including behavior rating forms, reaction time tests, and a series of standard psychometric tests.

-

Statistical Analysis: The abstract mentions significant improvements but does not detail the statistical methods used.

Tardive Dyskinesia

Several studies in the late 1970s and early 1980s investigated Deanol for the treatment of tardive dyskinesia, a movement disorder often caused by long-term use of antipsychotic medications.

Table 2: Summary of a Clinical Trial of Deanol for Tardive Dyskinesia

| Parameter | Details |

| Study Design | Double-blind, placebo-controlled, crossover trial |

| Participants | 14 patients with tardive dyskinesia |

| Intervention | Deanol acetamidobenzoate (2.0 g/day ) and placebo |

| Duration | 4 weeks for each treatment period |

| Key Outcomes | Both the Deanol and placebo groups showed significant improvement from baseline, but there was no statistically significant difference between the two treatments. |

| Adverse Effects | Not detailed in the abstract. |

Experimental Protocol: George et al. (1981)

-

Participant Selection: 33 chronic psychiatric hospital subjects with oral tardive dyskinesia were included.

-

Group Allocation: Subjects were matched for the severity of symptoms and then randomly assigned to one of three groups: placebo, 1 g/day Deanol, or 2 g/day Deanol.

-

Blinding: The study was conducted in a double-blind manner.

-

Duration: The treatment period was 30 days.

-

Assessments: The severity of tardive dyskinesia was rated before and after treatment.

-

Statistical Analysis: Statistical analysis was performed to compare the mean ratings of movements between the groups.

Alzheimer's Disease

The potential cholinergic effects of Deanol also led to its investigation as a treatment for Alzheimer's disease.

Table 3: Summary of a Clinical Trial of Deanol for Alzheimer's Disease

| Parameter | Details |

| Study Design | Double-blind, placebo-controlled trial |

| Participants | 27 patients with moderately severe or severe Alzheimer's disease |

| Intervention | Deanol and placebo |

| Duration | Not specified in the abstract, but withdrawals occurred within the first 5 weeks |

| Key Outcomes | No significant benefit was observed with Deanol treatment. |

| Adverse Effects | Drowsiness, retardation, increased confusion, and mild elevation of blood pressure were reported in the Deanol group, leading to the withdrawal of 6 out of 13 patients. |

Experimental Protocol: Fisman et al. (1981)

-

Participant Selection: 27 patients diagnosed with moderately severe or severe Alzheimer's disease were enrolled.

-

Randomization: Patients were randomly assigned to receive either Deanol or a placebo in a double-blind fashion.

-

Assessments: The efficacy of the treatment was evaluated, although the specific outcome measures are not detailed in the abstract.

-

Safety Monitoring: Adverse effects were monitored throughout the trial.

Conclusion: An Unresolved Scientific Narrative